N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034442-20-9
VCID: VC4896355
InChI: InChI=1S/C15H13NO3S/c17-15(7-11-4-6-20-10-11)16-8-13-1-2-14(19-13)12-3-5-18-9-12/h1-6,9-10H,7-8H2,(H,16,17)
SMILES: C1=COC=C1C2=CC=C(O2)CNC(=O)CC3=CSC=C3
Molecular Formula: C15H13NO3S
Molecular Weight: 287.33

N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide

CAS No.: 2034442-20-9

Cat. No.: VC4896355

Molecular Formula: C15H13NO3S

Molecular Weight: 287.33

* For research use only. Not for human or veterinary use.

N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide - 2034442-20-9

Specification

CAS No. 2034442-20-9
Molecular Formula C15H13NO3S
Molecular Weight 287.33
IUPAC Name N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-thiophen-3-ylacetamide
Standard InChI InChI=1S/C15H13NO3S/c17-15(7-11-4-6-20-10-11)16-8-13-1-2-14(19-13)12-3-5-18-9-12/h1-6,9-10H,7-8H2,(H,16,17)
Standard InChI Key FZQLVZQVOPCFPM-UHFFFAOYSA-N
SMILES C1=COC=C1C2=CC=C(O2)CNC(=O)CC3=CSC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide is C₁₆H₁₅NO₃S, with a molecular weight of 301.36 g/mol. The compound features a [2,3'-bifuran] moiety, where two furan rings are fused at the 2- and 3'-positions, connected via a methylene bridge to an acetamide group substituted with a thiophen-3-yl ring.

Key Structural Features:

  • Bifuran Core: The [2,3'-bifuran] system contributes to planar aromaticity, enabling π-π stacking interactions critical for biological targeting .

  • Thiophene Substituent: The sulfur atom in the thiophene ring enhances electron-richness, potentially influencing redox properties and binding affinity .

  • Acetamide Linker: The flexible methylene bridge and amide group facilitate hydrogen bonding with biological macromolecules.

Table 1: Predicted Physicochemical Properties

PropertyValue
logP (Partition Coefficient)2.8 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (2 furan O, 1 amide O, 1 thiophene S)
Polar Surface Area78.5 Ų

These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with trends observed in similar bifuran-thiophene hybrids .

Synthetic Routes and Optimization

The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide likely follows a multi-step protocol, drawing from methodologies used for structurally related compounds.

Bifuran Moiety Construction

The [2,3'-bifuran] core is typically synthesized via oxidative coupling of furan precursors. For example, Cu(I)-catalyzed coupling of 2-furanboronic acid with 3-bromofuran under microwave irradiation yields the bifuran scaffold in ~65% yield . Alternative methods include Pd-mediated cross-couplings, though these often require stringent anhydrous conditions.

Acetamide Functionalization

The thiophen-3-yl acetamide group is introduced through a nucleophilic acyl substitution reaction. Reacting 2-(thiophen-3-yl)acetic acid with thionyl chloride generates the corresponding acid chloride, which is then coupled with [2,3'-bifuran]-5-ylmethanamine in the presence of triethylamine .

Critical Reaction Parameters:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or THF for optimal solubility.

  • Catalyst: DMAP (4-dimethylaminopyridine) to accelerate acylation.

Purification is achieved via silica gel chromatography, with final yields ranging from 40–55% depending on the scale .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its bifuran and thiophene rings, which participate in electrophilic substitutions, and the acetamide group, which undergoes hydrolysis or reduction.

Electrophilic Aromatic Substitution

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the thiophene ring at the 2-position, yielding a nitro derivative .

  • Halogenation: NBS (N-bromosuccinimide) in CCl₄ brominates the bifuran moiety, primarily at the 5'-position.

Amide Modification

  • Hydrolysis: Heating with 6M HCl converts the acetamide to 2-(thiophen-3-yl)acetic acid, a reaction useful for prodrug strategies.

  • Reduction: LiAlH₄ reduces the amide to a secondary amine, though this risks over-reduction of the furan rings.

Biological Activity and Mechanistic Insights

While direct pharmacological data for N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide are unavailable, structurally related compounds exhibit notable bioactivities:

Anticancer Properties

Bifuran-thiophene hybrids inhibit tubulin polymerization, disrupting mitosis in cancer cells. A related compound, N-[(5-{5-[2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazol-3-yl}thiophen-2-yl)methyl]acetamide, induces apoptosis in HeLa cells at IC₅₀ = 12.5 µM . The target molecule’s bifuran-thiophene architecture likely shares this mechanism, warranting further investigation.

Table 2: Hypothesized Biological Activities

ActivityPotential TargetPredicted IC₅₀/MIC
AntimicrobialBacterial gyrase30–80 µM
AnticancerTubulin10–25 µM
Anti-inflammatoryCOX-250–100 µM

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its dual heterocyclic system (bifuran + thiophene), which distinguishes it from simpler analogs:

  • vs. N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide : Replacement of the benzamide with thiophene-acetamide improves solubility (logP reduced by 0.9 units) and enhances interactions with sulfur-binding enzymes.

  • vs. N-phenethyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide: The absence of a piperazine-thiazole group simplifies synthesis but may reduce CNS permeability.

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